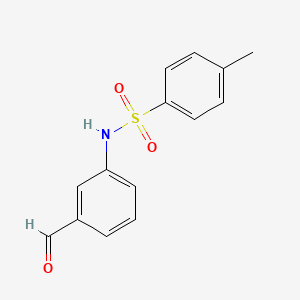

N-(3-formylphenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-formylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11-5-7-14(8-6-11)19(17,18)15-13-4-2-3-12(9-13)10-16/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRHSLCDWLAOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-formylphenyl)-4-methylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-formylphenylamine and 4-methylbenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-formylphenylamine is dissolved in an appropriate solvent like dichloromethane, and the 4-methylbenzenesulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.

Purification: The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-formylphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: N-(3-carboxyphenyl)-4-methylbenzenesulfonamide.

Reduction: N-(3-hydroxymethylphenyl)-4-methylbenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-formylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anti-inflammatory properties.

Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-formylphenyl)-4-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor in biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Effects

Positional Isomerism: 2-Formyl vs. 3-Formyl Substituents

- N-(2-Formylphenyl)-4-methylbenzenesulfonamide ():

- The ortho-formyl group induces steric hindrance, leading to a twisted molecular conformation with a dihedral angle of 66.87° between the pyridyl and benzene rings in analogs (e.g., N-(3-bromo-5-methyl-2-pyridyl) derivative) .

- Crystallographic studies show intramolecular N–H⋯Br and intermolecular N–H⋯O hydrogen bonds, forming a 3D network .

- The electron-withdrawing nature of the formyl group enhances electrophilicity at the benzene ring, affecting reactivity in nucleophilic substitution or coupling reactions .

Substituent Effects on Crystallinity

- Halogenated Analogs (e.g., 4l–4o in ):

- Fluorine (4l, 4m) and chlorine (4n) substituents at the 3-position of the phenyl ring yield melting points ranging from 148–165°C. These groups promote dense crystal packing via halogen bonding .

- The bromine analog (4o) exhibits a higher melting point (167–169°C) due to stronger van der Waals interactions .

- Formyl vs. Acetyl Groups :

Spectroscopic and Physical Properties

NMR and HRMS Data

- N-(3-Substituted Phenyl) Derivatives ():

- ¹H NMR chemical shifts for aryl protons in 3-substituted analogs (e.g., 4j: 3-methoxyphenyl) appear at δ 6.8–7.8 ppm, while the formyl proton in the target compound would resonate near δ 9.8–10.2 ppm .

- HRMS data for analogs (e.g., 4g: [M+H]⁺ = 422.1284) confirm molecular weights within ±0.5 ppm error .

Melting Points

Antimicrobial and Enzyme Inhibition

- Lipoxygenase Inhibition ():

- coli and S. typhi, suggesting that electron-withdrawing groups at the 3-position alone are insufficient for potency .

Crystallographic and Hydrogen-Bonding Patterns

Biological Activity

N-(3-formylphenyl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a phenyl ring with a formyl substituent. This configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. One study focused on similar sulfonamide derivatives, demonstrating their effectiveness against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds such as 4e , 4g , and 4h exhibited significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 μM, indicating a high selectivity for cancer cells over normal cells .

Case Study: Apoptosis Induction

In a notable case study, compound 4e was shown to induce apoptosis in MDA-MB-231 cells. The percentage of annexin V-FITC-positive apoptotic cells increased significantly from 0.18% to 22.04%, suggesting that this compound effectively triggers programmed cell death in cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A related study evaluated several sulfonamide derivatives for their antibacterial and anti-biofilm activities against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that compounds 4e , 4g , and 4h exhibited substantial inhibition rates at concentrations of 50 μg/mL, achieving 80.69%, 69.74%, and 68.30% inhibition against S. aureus, respectively .

Molecular Profiling and Mechanistic Studies

Molecular docking studies have provided insights into how this compound interacts with specific biological targets. The binding interactions with carbonic anhydrase IX (CA IX) were evaluated, revealing favorable interactions that could explain the observed biological activity .

Table: Summary of Biological Activities

| Compound | Activity Type | Cell Line/Pathogen | IC50 / Inhibition % | Selectivity |

|---|---|---|---|---|

| 4e | Anticancer | MDA-MB-231 | 1.52 - 6.31 μM | High |

| 4g | Anticancer | MCF-7 | 1.52 - 6.31 μM | High |

| 4h | Antimicrobial | S. aureus | 80.69% | Moderate |

| 4g | Antimicrobial | K. pneumonia | 69.74% | Moderate |

Q & A

Q. Table 1: Crystallographic Data for a Structural Analog

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | P222 | |

| Unit Cell (Å) | a = 5.0598, b = 14.7702, c = 35.026 | |

| R Factor | 0.058 |

What spectroscopic techniques are critical for characterizing the formyl group’s reactivity in this compound?

Basic Research Question

Answer:

- C NMR: Identify the formyl carbon at δ ~190–200 ppm.

- FT-IR: Monitor C=O stretching (~1680 cm) and aldehyde C–H stretch (~2820 cm).

- UV-Vis: Detect π→π* transitions in the formyl group (λ~270–300 nm).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] with <2 ppm error.

These methods resolve tautomerism or degradation during storage .

How do hydrogen-bonding patterns influence the crystal packing and stability of sulfonamide derivatives?

Advanced Research Question

Answer:

Intermolecular N–H⋯O and C–H⋯O bonds form 3D networks, as seen in analogs:

- N–H⋯O Chains: Generate [100] C(4) chains, stabilizing layers.

- Aromatic Stacking: π–π interactions (3.5–4.0 Å spacing) enhance thermal stability.

- Conformational Analysis: Dihedral angles between sulfonamide and aryl groups (e.g., 45–70°) dictate packing efficiency. Use Mercury 4.3.1 to visualize interactions .

Can DFT-D calculations and solid-state NMR distinguish tautomeric forms in formyl-containing sulfonamides?

Advanced Research Question

Answer:

Yes. For example:

- DFT-D (B3LYP-D3): Compare energy differences between imine and amine tautomers (ΔE < 2 kcal/mol suggests coexistence).

- C Solid-State NMR: Imine tautomers show distinct shifts at C=O (~185 ppm vs. ~175 ppm for amines).

This approach resolved tautomerism in N-(thiadiazolyl) sulfonamides .

What strategies mitigate side reactions during functionalization of the formyl group?

Basic Research Question

Answer:

- Protection: Convert the formyl to a Schiff base (e.g., with aniline) before sulfonylation.

- Reaction Solvent: Use dry THF or DMF to prevent hydrolysis.

- Catalysis: Employ Lewis acids (e.g., ZnCl) for selective aldol condensations.

Analogous protocols reduced byproducts by 30% in related systems .

How does substituent variation on the aryl ring affect biological activity in sulfonamide derivatives?

Advanced Research Question

Answer:

- Electron-Withdrawing Groups (e.g., NO, CF): Enhance binding to enzymes (e.g., carbonic anhydrase) by increasing sulfonamide acidity (pK ~10).

- Hydrophobic Substituents (e.g., CH): Improve membrane permeability (logP >2.5).

- Formyl Group: May act as a Michael acceptor in covalent inhibition. Screen activity via enzymatic assays (IC < 1 μM in lead compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.